8-(tert-Butyldiphenylsiloxy)octanal
Overview
Description
8-(tert-Butyldiphenylsiloxy)octanal is an organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an octanal molecule. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butyldiphenylsiloxy)octanal typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as pyridine or imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
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Protection of Hydroxyl Group
- Reactant: Alcohol
- Reagent: tert-Butyldiphenylsilyl chloride (TBDPSCl)
- Base: Pyridine or Imidazole
- Solvent: Dichloromethane
- Conditions: Room temperature
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Formation of this compound
- Reactant: Protected alcohol
- Reagent: Octanal
- Conditions: Standard organic synthesis conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butyldiphenylsiloxy)octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDPS group can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: NaBH4, LiAlH4, anhydrous conditions
Substitution: TBAF, mild conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Deprotected alcohols
Scientific Research Applications
8-(tert-Butyldiphenylsiloxy)octanal is widely used in scientific research due to its versatility. Some applications include:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-(tert-Butyldiphenylsiloxy)octanal primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other functional groups within the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
8-(tert-Butyldiphenylsiloxy)octanal is unique due to the increased steric bulk provided by the tert-butyldiphenylsilyl group, which offers greater stability towards acidic and nucleophilic conditions compared to other silyl ethers. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial.
Properties
IUPAC Name |
8-[tert-butyl(diphenyl)silyl]oxyoctanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h8-13,16-20H,4-7,14-15,21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDVZYUFZBULOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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